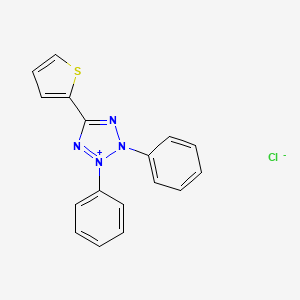

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Vue d'ensemble

Description

Evaluation of Antifungal Susceptibility

2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride has been evaluated for its efficacy in a colorimetric antifungal susceptibility test. The test involved 24 strains of Candida species and showed promising results, with minimal inhibitory concentrations (MICs) for ketoconazole and itraconazole being within two dilutions of those obtained by the standard method. This indicates the potential of this compound in antifungal testing .

Synthesis Analysis

The synthesis of a related compound, triphenyl tetrazolium (TPT), was achieved through a cation exchange reaction involving phenobarbital and triphenyl tetrazolium chloride in deionized water. The reaction produced colorless crystals suitable for X-ray structural analysis, which revealed the compound's crystallization in the monoclinic space group. Density functional theory (DFT) calculations were used to study the molecular association structure in the solution, providing insights into the synthesis process and molecular interactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group with specific cell dimensions. The intermolecular hydrogen bond interactions were studied using atoms in molecule (AIM) analysis, reduced density gradient (RDG) methods, and the non-covalent interaction (NCI) index method. The molecular electrostatic potential (MEP) surfaces were also analyzed to identify electrophilic and nucleophilic centers .

Chemical Reactions Analysis

2,3,5-Triphenyl-tetrazolium chloride undergoes radiation-chemical reactions, forming intermediate tetrazolium radicals under both oxidizing and reducing conditions. In reducing conditions, the formation of formazan and its dimer, diformazan, was observed. These reactions have practical applications, such as in dosimetry, where a polyvinyl-alcohol-based film containing the compound can measure radiation doses .

Physical and Chemical Properties Analysis

The resistance to reduction of 2,3,5-triphenyl-2H-tetrazolium chloride varies in the presence of different polyelectrolytes. Studies involving diafiltration, (1)H NMR, and UV-vis spectroscopies have shown different dissociation constants and spectroscopical differences when the compound interacts with polyelectrolytes. Dynamic light scattering (DLS) indicated a higher tendency for intermolecular aggregation in certain polyelectrolyte complexes, suggesting the formation of hydrophobic ion pairs .

Case Studies and Applications

The compound has been preliminarily assessed as a seed germination indicator for various crops, showing results as reliable as actual germination tests. This application demonstrates the versatility of the compound beyond its chemical properties, providing a practical tool for agricultural studies .

Propriétés

IUPAC Name |

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHVMOZOYHDIGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride | |

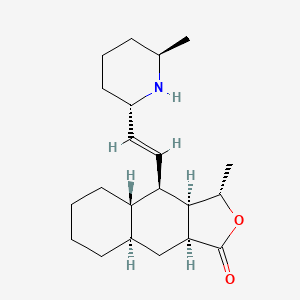

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

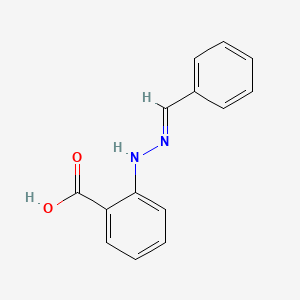

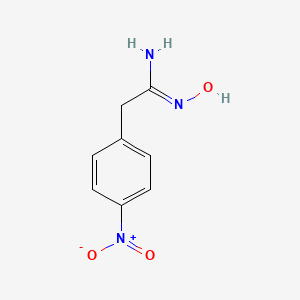

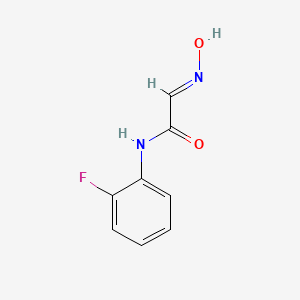

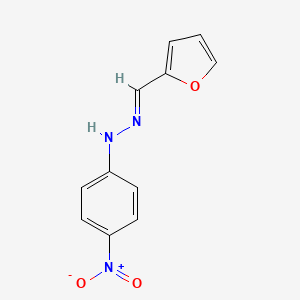

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)